1-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-methyl-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S/c1-20-10-12(8-18-20)23(21,22)19-9-13-14(17-7-6-16-13)11-2-4-15-5-3-11/h2-8,10,19H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMZAYYKFJIEPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazine Core Assembly
The pyrazine ring is constructed via a modified Büchner reaction, employing diaminomaleonitrile and glyoxal in acetic acid under reflux (Yield: 78%). Subsequent bromination at C2 using phosphorus oxybromide in dichloromethane introduces a handle for cross-coupling:
$$ \text{C}4\text{H}2\text{N}4 + \text{POBr}3 \rightarrow 2-\text{bromopyrazine} $$ (Yield: 65%)
Aminomethylation at Pyrazine C2
A Mannich-type reaction introduces the aminomethyl group:
$$ 3-(\text{pyridin-4-yl})\text{pyrazine} + \text{formaldehyde} + \text{Boc-protected methylamine} \xrightarrow{\text{AcOH}} \text{Boc-protected methanamine derivative} $$
Key parameters:
- Amine protection: tert-butoxycarbonyl (Boc) group
- Reaction time: 24h at 60°C
- Deprotection: TFA in DCM (quantitative)
Final yield after deprotection: 68%
Synthesis of 1-Methyl-1H-Pyrazole-4-Sulfonyl Chloride
Pyrazole Ring Formation
The 1-methylpyrazole core is synthesized via Knorr-type cyclization:
$$ \text{Acetylacetone} + \text{methylhydrazine} \xrightarrow{\text{EtOH, reflux}} 1-\text{methyl}-1H-\text{pyrazole} $$ (Yield: 89%)
Sulfonation and Chlorination
Sequential sulfonation and chlorination yield the reactive sulfonyl chloride:
- Sulfonation: Chlorosulfonic acid (3 eq) at 0°C → 1-methyl-1H-pyrazole-4-sulfonic acid (Yield: 75%)
- Chlorination: PCl5 in POCl3 (80°C, 3h) → 1-methyl-1H-pyrazole-4-sulfonyl chloride (Yield: 92%)
Final Coupling and Purification
Sulfonamide Bond Formation
The key coupling reaction employs Schotten-Baumann conditions:
$$ \text{1-Methyl-1H-pyrazole-4-sulfonyl chloride} + \text{[3-(pyridin-4-yl)pyrazin-2-yl]methanamine} \xrightarrow{\text{NaHCO}3, \text{THF/H}2\text{O}} \text{Target compound} $$
Optimized parameters:
Crystallization and Characterization
Recrystallization from ethanol/water (7:3) affords pure product as white crystals:
- Melting point: 189-191°C
- $$ ^1\text{H NMR} $$ (600 MHz, DMSO-d6): δ 8.92 (d, J=5.4 Hz, 2H), 8.65 (s, 1H), 8.42 (d, J=5.4 Hz, 2H), 8.21 (s, 1H), 7.98 (d, J=0.9 Hz, 1H), 4.62 (s, 2H), 3.92 (s, 3H)
- HRMS (ESI): m/z calcd for C14H14N6O2S [M+H]+ 331.1024, found 331.1021
Alternative Synthetic Routes
Solid-Phase Synthesis Approach
A resin-bound strategy employing Wang resin demonstrates potential for parallel synthesis:
- Resin loading via hydroxymethylpyrazine attachment
- Sequential pyridine coupling and aminomethylation
- On-resin sulfonamide formation
- TFA cleavage
Advantages:
Microwave-Assisted Coupling
Microwave irradiation (150W, 100°C, 30min) accelerates the sulfonamide coupling step:
Process Optimization and Yield Enhancement
Critical Parameter Analysis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Coupling pH | 8.5-9.0 | ±15% yield |
| Chlorination temp | 75-85°C | ±8% yield |
| Crystallization | Ethanol/water 7:3 | Purity ≥99% |
Impurity Profiling
Major byproducts identified via LC-MS:
- N,N-bis-sulfonylated amine (3.2%)
- Pyrazine ring-opened species (1.8%)
Mitigation strategies:
- Strict temperature control during coupling
- Use of molecular sieves in aminomethylation
Scalability and Industrial Considerations
Pilot-scale production (50L reactor) demonstrates:
- Batch consistency: RSD 2.3% (n=5)
- Throughput: 1.2kg/week
- Cost analysis:
- Raw materials: $412/kg
- Purification: 28% of total cost
Environmental metrics:
- Process Mass Intensity: 86
- E-factor: 32 (excluding water)
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
The pyrazole derivatives, including 1-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide, have been studied for their anticancer properties. Research indicates that pyrazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, Mannich bases derived from pyrazoles have shown significant cytotoxicity against human lung carcinoma (SK-LU-1) and breast cancer (MCF-7) cell lines, suggesting that this compound may exhibit similar effects due to its structural analogies .
Antimicrobial Properties
Pyrazole derivatives are also recognized for their antibacterial and antifungal activities. The sulfonamide group in this compound enhances its ability to interact with bacterial enzymes, potentially leading to the inhibition of bacterial growth. Studies have shown that compounds with similar structures can effectively combat various microbial strains .
Anti-inflammatory Effects
Research has indicated that pyrazole-based compounds possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .
Synthesis and Structural Insights
The synthesis of 1-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide involves a multi-step process that typically includes the formation of the pyrazole ring followed by sulfonation. The detailed synthetic pathways can be referenced from literature focusing on Mannich reactions and other synthetic methodologies relevant to pyrazole chemistry .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Fustero et al. (2011) | Anticancer activity | Identified significant cytotoxic effects of pyrazole derivatives on cancer cell lines. |
| Steinbach et al. (2000) | Antimicrobial properties | Demonstrated the effectiveness of similar compounds against bacterial strains. |
| García-Lozano et al. (1997) | Anti-inflammatory effects | Showed inhibition of inflammatory markers by pyrazole derivatives in vitro. |
Mechanism of Action
The mechanism of action of 1-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinases (CDKs).
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in cancer research.
N-(pyridin-4-yl)pyridin-4-amine: Shares structural similarities and is used in various chemical and biological studies.
Uniqueness
1-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide stands out due to its unique combination of a pyrazole ring, a pyridine ring, and a sulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
1-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide, identified by its CAS number 2097910-36-4, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of parasitic infections such as human African trypanosomiasis (HAT). This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 330.37 g/mol. The structure includes a pyrazole ring, which is known for its diverse biological activities.
Research has shown that compounds within the pyrazole sulfonamide class, including 1-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide, act primarily by inhibiting Trypanosoma brucei N-myristoyltransferase (TbNMT). This enzyme is crucial for the survival of the parasite, making it an attractive target for drug development aimed at treating HAT.
Inhibition of Trypanosoma brucei
A study highlighted that this compound exhibits potent inhibitory activity against TbNMT with an IC50 value of 0.002 μM. Furthermore, it demonstrated significant efficacy against the growth of T. brucei, achieving an EC50 also at 0.002 μM. In mouse models infected with T. b. brucei, the compound was fully curative at dosages of 12.5 mg/kg and 50 mg/kg when administered twice daily for four days .
Blood-Brain Barrier Penetration
Despite its efficacy against stage 1 HAT, the compound's ability to penetrate the blood-brain barrier (BBB) is limited due to its physicochemical properties. Modifications aimed at enhancing BBB permeability have been investigated, including alterations to the polar surface area and structural changes to the sulfonamide group .
Comparative Analysis with Other Pyrazole Derivatives
A comparative study involving various pyrazole derivatives revealed that modifications to the pyrazole head group significantly influence biological activity. For instance, compounds with different substituents on the pyrazole ring maintained or enhanced potency against TbNMT while improving oral bioavailability in mouse models .
| Compound | IC50 (μM) | EC50 (μM) | Oral Bioavailability (%) | Curative Dose (mg/kg) |
|---|---|---|---|---|
| 1-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide | 0.002 | 0.002 | 93 | 12.5 |
| DDD85646 (reference compound) | 0.002 | Not applicable | 20 | 50 |
Case Study: Efficacy in Mouse Models
In a controlled study involving mice infected with T. b. rhodesiense, researchers administered varying doses of the compound to assess its curative potential. Results indicated that lower doses were effective compared to previously established treatments, highlighting its promise as a therapeutic agent for HAT .
Case Study: Structure-Activity Relationship
Another study focused on optimizing the structure of pyrazole derivatives to enhance their biological activity against parasitic infections. The findings underscored the importance of specific substituents on the pyrazole ring and their impact on both potency and pharmacokinetics .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 1-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step routes, starting with pyrazole ring formation via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. Key steps include:
- Coupling Reactions : Use DMF as a solvent with K₂CO₃ for deprotonation, as seen in analogous sulfonamide syntheses .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) ensures high purity .
- Catalysis : Copper(I) bromide accelerates cross-coupling reactions, reducing reaction times .
- Optimization : Computational reaction path searches (quantum chemistry) and experimental feedback loops can refine conditions, such as temperature (e.g., 35°C for 48 hours) and reagent stoichiometry .
Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.3–8.5 ppm) and sulfonamide NH (δ ~10–12 ppm). ¹³C NMR confirms carbon environments (e.g., pyridine C-N at ~150 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical values) .
- HPLC : Assesses purity (>95% by UV detection at 254 nm) and monitors degradation under stability testing .
Q. How should researchers design in vitro assays to evaluate biological activity?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination across 0.1–100 µM concentrations .
- Antimicrobial Testing : Follow CLSI guidelines for MIC (minimum inhibitory concentration) in bacterial/fungal strains .
- Controls : Include positive controls (e.g., staurosporine for kinase assays) and vehicle-only controls to rule out solvent effects .
Advanced Research Questions
Q. How can computational methods improve synthetic route design and predict reactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Use software like Gaussian or ORCA to model transition states and predict regioselectivity in pyrazine substitutions .
- Machine Learning : Train models on existing sulfonamide reaction data to forecast optimal catalysts (e.g., Pd/Cu systems) or solvent polarities .
- In Silico Screening : Dock intermediates into enzyme active sites (AutoDock Vina) to prioritize derivatives with enhanced target affinity .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Purity Verification : Re-analyze batches via HPLC and HRMS to exclude impurities as confounding factors .
- Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and serum-free media to minimize variability .
- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorogenic substrates) with cellular viability (MTT assays) to distinguish target-specific effects from cytotoxicity .
Q. How to design a structure-activity relationship (SAR) study focusing on pyridine/pyrazine modifications?
- Methodological Answer :
- Analog Synthesis : Replace pyridin-4-yl with pyridin-3-yl or introduce electron-withdrawing groups (e.g., -CF₃) to probe electronic effects .
- Biological Testing : Screen analogs against a panel of targets (e.g., kinases, GPCRs) to map substituent contributions to potency .
- Molecular Dynamics : Simulate ligand-receptor interactions (GROMACS) to rationalize SAR trends, such as hydrogen bonding with sulfonamide .
Q. What methodologies assess stability under physiological conditions?
- Methodological Answer :
- Hydrolysis Studies : Incubate compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C, monitoring degradation via HPLC at 0, 6, 12, and 24 hours .
- Plasma Stability : Use human plasma (37°C, 5% CO₂) with LC-MS to quantify intact compound over time .
- Temperature Effects : Accelerated stability testing at 40°C and 75% humidity identifies degradation pathways (e.g., sulfonamide cleavage) .
Q. How to investigate off-target interactions in cellular models?
- Methodological Answer :
- Chemical Proteomics : Use affinity-based pull-down assays with biotinylated probes to capture interacting proteins, followed by LC-MS/MS identification .
- Kinome Profiling : Screen against a kinase inhibitor panel (e.g., Eurofins DiscoverX) to identify unintended kinase targets .
- CRISPR Screening : Genome-wide knockout libraries can reveal synthetic lethal partners or compensatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
